molecular formula C9H12Cl2N4 B1456722 2,4-Dichloro-6-(4-methyl-piperazin-1-yl)-pyrimidine CAS No. 1080622-72-5

2,4-Dichloro-6-(4-methyl-piperazin-1-yl)-pyrimidine

Cat. No. B1456722
M. Wt: 247.12 g/mol
InChI Key: WMLOWDFRQIVNAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-6-(4-methyl-piperazin-1-yl)-pyrimidine, also known as DCMP, is a synthetic organic compound belonging to the pyrimidine family. It is a colorless solid that is insoluble in water, but soluble in organic solvents. DCMP has been widely used in organic synthesis and in the development of new drugs and materials. It is also used as a catalyst in organic reactions.

Scientific Research Applications

Synthesis and Chemical Transformations

2,4-Dichloro-6-(4-methyl-piperazin-1-yl)-pyrimidine serves as a key intermediate in the synthesis of various heterocyclic compounds. The ability to undergo nucleophilic substitution reactions with different reagents allows for the generation of a diverse array of dialkylamino derivatives. This versatility is crucial for the development of compounds with potential biological activities and for exploring chemical space in medicinal chemistry (Makarov et al., 1994).

Antiproliferative Activity

The structure of 2,4-Dichloro-6-(4-methyl-piperazin-1-yl)-pyrimidine has been utilized in the synthesis of compounds with significant antiproliferative effects against various human cancer cell lines. For instance, derivatives synthesized through nucleophilic substitution reactions have shown promising activity, highlighting the potential of this compound as a scaffold for developing new anticancer agents (Mallesha et al., 2012).

Antimicrobial Activity

Compounds derived from 2,4-Dichloro-6-(4-methyl-piperazin-1-yl)-pyrimidine have been evaluated for their antimicrobial properties. Sulfonamide and carboxamide derivatives, in particular, have shown potent inhibitory activity against both Gram-positive and Gram-negative bacteria, indicating the potential use of this chemical scaffold in the development of new antimicrobial agents (Krishnamurthy et al., 2011).

Contribution to Heterocyclic Chemistry

The compound also plays a role in the broader context of heterocyclic chemistry, serving as a building block for the synthesis of complex heterocyclic systems. This includes its use in the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, which have been explored for their anti-inflammatory and analgesic properties. Such applications underscore the importance of 2,4-Dichloro-6-(4-methyl-piperazin-1-yl)-pyrimidine in medicinal chemistry and drug design (Abu‐Hashem et al., 2020).

Pharmacological Applications

Beyond its role as an intermediate in chemical syntheses, derivatives of 2,4-Dichloro-6-(4-methyl-piperazin-1-yl)-pyrimidine have been investigated for various pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects. This highlights the potential for derivatives of this compound to be developed into drugs with diverse therapeutic applications (Mattioda et al., 1975).

properties

IUPAC Name

2,4-dichloro-6-(4-methylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Cl2N4/c1-14-2-4-15(5-3-14)8-6-7(10)12-9(11)13-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLOWDFRQIVNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-(4-methyl-piperazin-1-yl)-pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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